2,3,4,5-Tetrabromobenzoic acid
Overview
Description
Synthesis Analysis
Synthesis methods for halogenated benzoic acids often involve halogenation reactions, where halogens are introduced into the benzoic acid structure. For example, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves a three-step reaction starting from amino benzoic acid through bromination, diazo, and hydrolysis processes, achieving a high yield and purity (Yu-chuan, 2012). Similarly, 4-Chloro-2,3,5-trifluorobenzoic acid was synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a series of reactions, indicating a versatile approach for synthesizing halogenated benzoic acids (Yu et al., 2015).
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the arrangement of halogen atoms around the benzene ring and the presence of a carboxylic acid group. The structure elucidation often utilizes techniques like single-crystal X-ray diffraction studies. For example, complexes formed by coordination polymers of related compounds have been analyzed to understand their crystal lattice and molecular interactions (Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
Chemical reactions involving halogenated benzoic acids can vary widely depending on the specific halogen atoms and the reaction conditions. These compounds participate in numerous reactions, including coordination to form polymers and interaction with various organic and inorganic compounds, demonstrating their versatility in chemical synthesis and material science (Pedireddi & Varughese, 2005).
Scientific Research Applications
Pregnane X Receptor Activation and Toxicity Concerns : TBBA, as a metabolite of flame retardants like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH), shows potent agonist activity on the pregnane X receptor (PXR). This activity could potentially lead to drug-drug interactions, lower bioavailability of pharmaceuticals, formation of toxic metabolites, or endocrine disruption, raising concerns about the toxicity of these flame retardants (Gramec Skledar et al., 2016).
Biomonitoring and Risk Assessment : The metabolite TBBA is used in biomonitoring for exposure to TBB. A study established a Reference Dose (RfD) for TBB and a Biomonitoring Equivalent (BE) for TBBA in urine. The research suggests significant margins of safety for human exposure to these compounds under current conditions, which is vital for evaluating potential health risks (Hays & Kirman, 2017).
Metabolism in Human and Rat Tissues : TBBA is formed by the metabolism of TBB in human and rat tissues. The study showed that TBB is metabolized to TBBA without needing added cofactors, highlighting TBBA's potential role as a biomarker for TBB exposure. However, the toxicity of TBBA remains a concern due to its structural similarity to other toxic pollutants (Roberts, Macaulay & Stapleton, 2012).
Cytotoxicity in Human Cells : A study on human umbilical vein endothelial cells found that TBBA, as a metabolite of novel brominated flame retardants, can induce stronger cytotoxicity than the parent compounds. This indicates the potential risks associated with exposure to these flame retardants and the importance of understanding their metabolic processes (Chen et al., 2020).
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrabromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVILQONZZZERSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016690 | |
Record name | 2,3,4,5-Tetrabromobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrabromobenzoic acid | |
CAS RN |
27581-13-1 | |
Record name | 2,3,4,5-Tetrabromobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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